molecular formula C9H6F6N2O B1294991 3,5-Bis(trifluoromethyl)benzohydrazide CAS No. 26107-82-4

3,5-Bis(trifluoromethyl)benzohydrazide

Cat. No. B1294991
CAS RN: 26107-82-4
M. Wt: 272.15 g/mol
InChI Key: GBBRFBSFWKFTMZ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzohydrazide is a chemical compound with the CAS Number: 26107-82-4 and a molecular weight of 272.15 . It has a linear formula of C9H6F6N2O .


Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)benzohydrazide involves several steps. In one research, the synthesis, characterization, molecular modeling, and biological evaluation of eight 3,5-bis(trifluoromethyl)benzylamino benzamides were carried out . The synthesized molecules were characterized using 1H-NMR, 13C-NMR, IR, and HR-MS .


Molecular Structure Analysis

The InChI code for 3,5-Bis(trifluoromethyl)benzohydrazide is 1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(18)17-16)2-6(3-5)9(13,14)15/h1-3H,16H2,(H,17,18) .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzhydrazide has been used in various chemical reactions. For instance, it has been used as a reagent in copper-catalyzed azide-alkyne cycloaddition (click reaction) . It can also be functionalized onto biomolecules, advanced materials, or polymers containing an alkyne .


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzohydrazide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Specific Scientific Field: Antibacterial Research
  • Summary of the Application: 3,5-Bis(trifluoromethyl)benzohydrazide is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application or Experimental Procedures: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives . The specific methods of synthesis and testing are not detailed in the search results.
  • Results or Outcomes: Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Safety And Hazards

3,5-Bis(trifluoromethyl)benzohydrazide can cause eye and skin irritation. It is harmful if swallowed, absorbed through the skin, or inhaled . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

3,5-Bis(trifluoromethyl)benzhydrazide has potential applications in the field of energy storage. For example, a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized and used in lithium-sulfur batteries . The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of the batteries .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(18)17-16)2-6(3-5)9(13,14)15/h1-3H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBRFBSFWKFTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180738
Record name 3,5-Bis(trifluoromethyl)benzohydrazide
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Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzohydrazide

CAS RN

26107-82-4
Record name Benzoic acid, 3,5-bis(trifluoromethyl)-, hydrazide
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Record name 3,5-Bis(trifluoromethyl)benzohydrazide
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Record name 26107-82-4
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Record name 3,5-Bis(trifluoromethyl)benzohydrazide
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Record name 3,5-bis(trifluoromethyl)benzohydrazide
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Record name 3,5-BIS(TRIFLUOROMETHYL)BENZOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ED Dincel, NU Guzeldemirci - Medicine, 2020 - researchgate.net
A series of novel thiosemicarbazide derivatives (2a-d) were synthesized from 3, 5-bis (trifluoromethyl) benzohydrazide (1) and various substituted isothiocyanates. The structures of …
Number of citations: 11 www.researchgate.net
ED Dincel, Ç Akdağ, T Kayra, ED Coşar… - Journal of Molecular …, 2022 - Elsevier
A series of novel hydrazinecarbothioamide, 1,2,4-triazole-3-thione, 4-thiazolidinone and 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic activity against …
Number of citations: 12 www.sciencedirect.com
X Tang, X Gong, J Ming, D Chen, H Lin… - Analytical …, 2020 - ACS Publications
Magnetic resonance imaging (MRI) is one of the most popular imaging techniques, which offers an ionization-free noninvasive means for imaging deep tissues with high resolution. …
Number of citations: 22 pubs.acs.org
B Kumar, J Devi, A Dubey, A Tufail, B Taxak - Scientific Reports, 2023 - nature.com
Tuberculosis disease is a serious threat to humans and spreading quickly worldwide, therefore, to find a potent drug, the synthesis of hydrazone ligands endowed Co(II), Ni(II), Cu(II), Zn(…
Number of citations: 3 www.nature.com
H Zhang, A Kunadia, Y Lin, JD Fondell, D Seidel… - PLoS …, 2017 - journals.plos.org
Sexually transmitted Chlamydia trachomatis is an extremely common infection and often leads to serious complications including infertility and pelvic inflammatory syndrome. Several …
Number of citations: 14 journals.plos.org
E Torres Costa - 2013 - diposit.ub.edu
[eng] Research for new antivirals to treat Influenza A virus infections has gained importance during this last decade due to the imminent danger of an Influenza pandemic. For some …
Number of citations: 4 diposit.ub.edu
M Gergely, L Kollár - Tetrahedron, 2019 - Elsevier
The palladium-catalysed aminocarbonylation of iodoarenes was investigated using 2-amino- and 2-hydrazinobenzothiazole as N-nucleophile. The reaction proved to be highly …
Number of citations: 1 www.sciencedirect.com
S Zhou, K Wang, Z Hu, T Chen, Y Dong, R Gao… - European Journal of …, 2023 - Elsevier
There remain great unmet needs to treat coronavirus infections in clinic, and the development of novel antiviral agents is highly demanded. In this work, a phenotypic screening against …
Number of citations: 3 www.sciencedirect.com
AD Hunt, I Dion, N Das Neves, S Taing… - The Journal of …, 2013 - ACS Publications
Azomethine imines can be accessed upon heating appropriate alkynylhydrazide precursors. This simple thermal hydroamination approach allows the formation of five- and six-…
Number of citations: 28 pubs.acs.org
RA Ivanovich, JAM Quartus, N Das Neves… - The Journal of …, 2019 - ACS Publications
Aminimides are key intermediates in the thermal cycloadditions of suitable alkenyl-hydrazine derivatives. Substrate modifications (β-N,N-dialkyl) allowed the isolation of these reactive …
Number of citations: 6 pubs.acs.org

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